molecular formula C11H11NO4 B1210326 3-(6-Hydroxyindol-3-yl)lactic acid

3-(6-Hydroxyindol-3-yl)lactic acid

Cat. No. B1210326
M. Wt: 221.21 g/mol
InChI Key: QVXYTCLWWRPFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-hydroxyindol-3-yl)lactic acid is 2-hydroxy monocarboxylic acid consisting of lactic acid having a 6-hydroxyindol-3-yl group at the 3-position. It derives from a rac-lactic acid. It is a conjugate acid of a 3-(6-hydroxyindol-3-yl)lactate.

Scientific Research Applications

  • Biotechnological Routes and Derivatives : Lactic acid is integral in the synthesis of biodegradable polymers and serves as a primary feedstock for green chemistry. Notably, it can transform into valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through chemical and biotechnological pathways. Biotechnological production of lactic acid derivatives is expected to supplant traditional chemical routes due to its eco-friendly nature (Gao, Ma, & Xu, 2011).

  • Enzymatic Characteristics in Lactobacillus Sakei : Lactic acid bacteria are utilized in food and alcoholic beverage production. The study of the Lactobacillus sakei Y-20 strain sheds light on the characteristics of fatty acid hydroxylase, an enzyme involved in aroma production and the conversion of hydroxyl fatty acids. The enzyme's role in the cell membrane and its activation or inhibition by various ions is noteworthy (Suzuki et al., 2016).

  • Oligomer Distribution in Lactic Acid Solutions : Lactic acid is a key platform chemical in the biorenewable economy. The presence of oligomers in concentrated lactic acid solutions impacts the acidity and has implications for various industrial processes. A detailed characterization of these oligomers and the development of thermodynamic models to represent their distribution and acidity over a range of concentrations are crucial in understanding and optimizing production processes (Vu et al., 2005).

  • Recent Advances in Lactic Acid Products and Technologies : Lactic acid's role as a hydroxycarboxylic acid extends beyond food preservation. Its potential as a feedstock for producing plastics, fibers, solvents, and other chemicals is increasingly recognized. Significant technological advancements, particularly in electrodialysis and bipolar membranes, promise more efficient and economical recovery and purification processes. Moreover, the development of new catalysts and processes for polymer production, especially for plastics and fibers, highlights lactic acid's versatility and potential in sustainable and green chemistry (Datta & Henry, 2006).

properties

Product Name

3-(6-Hydroxyindol-3-yl)lactic acid

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-hydroxy-3-(6-hydroxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H11NO4/c13-7-1-2-8-6(3-10(14)11(15)16)5-12-9(8)4-7/h1-2,4-5,10,12-14H,3H2,(H,15,16)

InChI Key

QVXYTCLWWRPFPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Hydroxyindol-3-yl)lactic acid
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3-(6-Hydroxyindol-3-yl)lactic acid
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3-(6-Hydroxyindol-3-yl)lactic acid
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Reactant of Route 6
3-(6-Hydroxyindol-3-yl)lactic acid

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